REACTION_CXSMILES
|
[H-].[Na+].[CH:3]1([C:6](=[O:8])[CH3:7])[CH2:5][CH2:4]1.[C:9]([S:13][CH3:14])([S:11][CH3:12])=S>CN(C=O)C>[CH:3]1([C:6](=[O:8])[CH:7]=[C:9]([S:13][CH3:14])[S:11][CH3:12])[CH2:5][CH2:4]1 |f:0.1|
|
Name
|
|
Quantity
|
240 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
168.2 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(C)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
304.3 mg
|
Type
|
reactant
|
Smiles
|
C(=S)(SC)SC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water after 3 h
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(C=C(SC)SC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |